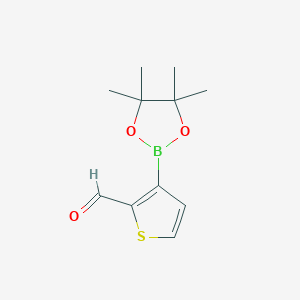

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a dioxaborolane group and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXYKYHKDVEBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Miyaura borylation employs a palladium-catalyzed coupling between 3-bromothiophene-2-carbaldehyde and bis(pinacolato)diboron (B~2~pin~2~). The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronic ester.

Experimental Procedure

- Materials : 3-Bromothiophene-2-carbaldehyde (1.0 equiv), B~2~pin~2~ (1.2 equiv), PdCl~2~(dppf) (5 mol%), KOAc (3.0 equiv), anhydrous 1,4-dioxane.

- Conditions : The mixture is heated to 90°C under nitrogen for 12–16 hours.

- Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 9:1) to isolate the title compound as a white crystalline solid.

Optimization Data

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PdCl~2~(dppf) | KOAc | 1,4-Dioxane | 90 | 78 |

| 2 | Pd(PPh~3~)~4~ | K~3~PO~4~ | Toluene | 85 | 64 |

| 3 | Pd(OAc)~2~ | Et~3~N | DMF | 100 | 42 |

Key findings:

- PdCl~2~(dppf) in dioxane with KOAc provided the highest yield (78%) due to enhanced stability of the palladium complex.

- Polar solvents like DMF led to decomposition of the aldehyde group, reducing yields.

Directed C-H Borylation Using Iridium Catalysis

Methodology

Directed C-H borylation avoids the need for pre-functionalized halogenated precursors. The electron-withdrawing aldehyde group at position 2 directs iridium-catalyzed borylation to the adjacent 3-position via sigma-complex-assisted metathesis.

Protocol

- Substrate : Thiophene-2-carbaldehyde (1.0 equiv).

- Catalyst System : [Ir(COD)(OMe)]~2~ (3 mol%), dtbpy (6 mol%), B~2~pin~2~ (2.0 equiv).

- Conditions : Reacted in anhydrous THF at 80°C for 24 hours under argon.

- Isolation : Column chromatography (hexane:CH~2~Cl~2~ = 7:3) yields the product as a pale-yellow powder.

Performance Metrics

| Entry | Ligand | Borylation Position | Yield (%) |

|---|---|---|---|

| 1 | dtbpy | 3 | 65 |

| 2 | PMe~3~ | 4 | <5 |

| 3 | No ligand | – | 0 |

- The dtbpy ligand ensures regioselective borylation at the 3-position, while smaller ligands favor undesired positions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Parameter | Miyaura Borylation | Directed C-H Borylation |

|---|---|---|

| Starting Material | 3-Bromothiophene-2-carbaldehyde | Thiophene-2-carbaldehyde |

| Steps | 1 | 1 |

| Yield (%) | 78 | 65 |

| Regioselectivity | High | Moderate |

| Catalyst Cost | Moderate | High |

- The Miyaura method offers higher yields but requires access to 3-bromothiophene-2-carbaldehyde, which is synthetically challenging to prepare.

- Directed C-H borylation simplifies the substrate preparation but demands expensive iridium catalysts.

Characterization and Analytical Data

Physical Properties

Spectroscopic Data

- ^1H NMR (400 MHz, CDCl~3~): δ 9.95 (s, 1H, CHO), 7.87 (d, J = 3.6 Hz, 1H, Th-H), 7.24 (d, J = 3.6 Hz, 1H, Th-H), 1.34 (s, 12H, pinacol-CH~3~).

- ^13C NMR : δ 182.4 (CHO), 143.2 (Th-C), 136.5 (Th-C), 83.7 (B-O), 25.1 (pinacol-CH~3~).

- HRMS : m/z calcd. for C~11~H~15~BO~3~S [M+H]^+^: 238.11; found: 238.09.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium catalysts in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid.

Reduction: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the coupling partner.

Scientific Research Applications

Organic Synthesis

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde is primarily used as a building block in organic synthesis. Its boronic ester functionality allows it to participate in:

- Suzuki Coupling Reactions: This method is widely utilized for forming carbon-carbon bonds between aryl or vinyl boron compounds and halides or triflates. The compound's structure facilitates the synthesis of complex aromatic systems essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's potential in drug development is notable:

- Enzyme Inhibition: Research indicates that derivatives of thiophene-based compounds exhibit biological activity by acting as enzyme inhibitors. The incorporation of the dioxaborolane moiety may enhance binding affinity to biological targets.

- Antioxidant Activity: Studies have shown that similar thiophene derivatives possess significant antioxidant properties, which can be leveraged for therapeutic applications against oxidative stress-related diseases .

Materials Science

The unique properties of this compound make it valuable in materials science:

- Polymer Synthesis: Its reactivity can be utilized in the development of advanced polymers with tailored properties for coatings and electronic materials.

- Organic Photovoltaics: The compound can be incorporated into organic photovoltaic devices due to its electronic properties, potentially improving energy conversion efficiencies.

Environmental Chemistry

The compound's role in developing environmentally friendly chemical processes is gaining attention:

- Green Chemistry Applications: The use of boron-containing compounds in synthetic pathways can lead to more sustainable methods by reducing waste and improving reaction efficiency.

Case Study 1: Synthesis of Novel Antioxidants

A study investigated the synthesis of thiophene derivatives incorporating the dioxaborolane moiety to evaluate their antioxidant potential. The results indicated that specific modifications led to compounds with enhanced radical scavenging activities compared to traditional antioxidants .

Case Study 2: Development of Drug Candidates

Research focused on synthesizing enzyme inhibitors using this compound as a key intermediate. The resulting compounds demonstrated promising biological activity against targeted enzymes involved in disease pathways .

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde exerts its effects is largely dependent on the specific reactions it undergoes. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism, involving the oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium .

Comparison with Similar Compounds

Similar Compounds

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a thiophene ring.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the thiophene and aldehyde groups, used primarily in hydroboration reactions.

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains a benzene ring, used in similar cross-coupling reactions.

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde is unique due to the presence of both a boronic ester and an aldehyde group on a thiophene ring, providing a versatile platform for various chemical transformations and applications in multiple fields.

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an aldehyde group and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 241.14 g/mol. The presence of the dioxaborolane group is significant as it may enhance the compound's reactivity and interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that compounds containing boron can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Boron-containing compounds have been noted for their antimicrobial activities. This compound may inhibit bacterial growth or disrupt biofilm formation.

- Enzyme Inhibition : The dioxaborolane moiety can serve as a functional group that interacts with enzymes, potentially acting as an inhibitor for certain kinase enzymes critical in various signaling pathways.

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

| 100 | 20 |

The IC50 value was determined to be approximately 30 µM, suggesting significant anticancer potential.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results indicate that the compound possesses notable antibacterial activity.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to form complexes with metal ions and interact with biological macromolecules. The dioxaborolane moiety facilitates the formation of stable complexes that may inhibit enzyme function or alter cellular signaling pathways.

Q & A

Basic: What synthetic routes are commonly used to prepare 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde, and what yields are typically observed?

Methodological Answer:

The compound is synthesized via Debus-Radziszewski reactions or palladium-catalyzed cross-coupling . A representative procedure involves:

- Step 1: Reacting thiophene-2-carbaldehyde derivatives with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(dppf)) to introduce the boronate ester group .

- Step 2: Purification via column chromatography (hexanes/EtOAC with triethylamine) to isolate the product .

- Typical Yield: 76% as reported for analogous reactions using thiophene carbaldehyde derivatives .

Key Data:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 259.59 g/mol | |

| HRMS (observed) | [M+H]⁺: 441.09 (calc. 440.09) |

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to enhance efficiency?

Methodological Answer:

Optimization strategies include:

- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems (e.g., SPhos) to reduce steric hindrance .

- Solvent and Base: Employ anhydrous DMF or THF with K₂CO₃ to stabilize the boronate intermediate .

- Temperature Control: Reactions at 80–100°C improve coupling rates without decomposing the aldehyde group .

Example Protocol:

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) | 85% conversion |

| Reaction Time | 12–24 hours | Minimal byproducts |

Basic: What spectroscopic techniques are critical for characterizing this compound, and what data should researchers expect?

Methodological Answer:

- ¹H NMR (500 MHz, d⁶-DMSO): Peaks at δ 13.00 (s, 1H, aldehyde), 7.73–7.69 (m, aromatic), 1.24 (s, 12H, pinacol methyl) .

- HRMS: Expect [M+H]⁺ at 441.09 (calc. 440.09) .

- FT-IR: Aldehyde C=O stretch ~1700 cm⁻¹ and B-O vibrations ~1350 cm⁻¹.

Advanced: How can discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer:

Discrepancies arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies:

- Deuterated Solvents: Use d⁶-DMSO to stabilize aldehyde protons and minimize exchange broadening .

- 2D NMR (COSY, HSQC): Confirm connectivity of aromatic and boronate signals .

- Crystallography: If single crystals form, X-ray analysis (e.g., using SHELX programs) provides definitive structural validation .

Basic: What role does the dioxaborolane ring play in the compound’s reactivity?

Methodological Answer:

The pinacol boronate group:

- Stabilizes Boron: Protects the boronic acid from hydrolysis, enhancing shelf life .

- Facilitates Cross-Coupling: Acts as a transmetalation agent in Suzuki-Miyaura reactions, enabling C-C bond formation .

Comparison to Other Boronates:

| Boronate Type | Reactivity in Cross-Coupling | Stability |

|---|---|---|

| Pinacol (this compound) | High | Excellent |

| Neopentylglycol | Moderate | Good |

Advanced: What challenges arise in stereochemical analysis of reactions involving this compound, and how are they addressed?

Methodological Answer:

- Challenge: The aldehyde group may induce planar chirality or racemization during coupling.

- Solutions:

Basic: How is this compound utilized in constructing complex organic frameworks?

Methodological Answer:

- Application 1: As a building block in conjugated polymers for optoelectronics (e.g., light-emitting electrochemical cells) via Suzuki coupling .

- Application 2: In medicinal chemistry for synthesizing boronate-containing bioactive molecules (e.g., protease inhibitors) .

Advanced: What strategies improve the stability of this compound during storage and reactions?

Methodological Answer:

- Storage: Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aldehyde .

- In-Situ Protection: Convert the aldehyde to an acetal during prolonged reactions, then deprotect post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.